molecular formula C16H19Cl2NO B5401484 (2-chlorobenzyl)(2-ethoxybenzyl)amine hydrochloride

(2-chlorobenzyl)(2-ethoxybenzyl)amine hydrochloride

Cat. No. B5401484
M. Wt: 312.2 g/mol
InChI Key: UBTRXJVPSJSGEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-chlorobenzyl)(2-ethoxybenzyl)amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as benzylamines. It is a white crystalline powder that is soluble in water and ethanol. This compound has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

(2-chlorobenzyl)(2-ethoxybenzyl)amine hydrochloride has shown potential therapeutic applications in various scientific research studies. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. This compound has also been studied for its potential use in the treatment of cancer, diabetes, and neurological disorders.

Mechanism of Action

The exact mechanism of action of (2-chlorobenzyl)(2-ethoxybenzyl)amine hydrochloride is not fully understood. However, it is believed to act by inhibiting the production of pro-inflammatory cytokines and prostaglandins. It also modulates the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
(2-chlorobenzyl)(2-ethoxybenzyl)amine hydrochloride has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation, pain, and fever. It also has a neuroprotective effect and has been shown to improve cognitive function in animal studies.

Advantages and Limitations for Lab Experiments

One of the advantages of using (2-chlorobenzyl)(2-ethoxybenzyl)amine hydrochloride in lab experiments is its potential therapeutic applications. It is also relatively easy to synthesize and purify. However, one of the limitations is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the scientific research of (2-chlorobenzyl)(2-ethoxybenzyl)amine hydrochloride. One of the directions is to further investigate its potential therapeutic applications in the treatment of cancer, diabetes, and neurological disorders. Another direction is to elucidate its exact mechanism of action and optimize its therapeutic potential. Additionally, the development of new synthetic methods and the exploration of its potential use in combination therapy are also potential future directions.
In conclusion, (2-chlorobenzyl)(2-ethoxybenzyl)amine hydrochloride is a promising compound with potential therapeutic applications. Its anti-inflammatory, analgesic, and antipyretic properties make it an attractive candidate for further scientific research. The elucidation of its exact mechanism of action and optimization of its therapeutic potential are important future directions for the scientific research of this compound.

Synthesis Methods

The synthesis of (2-chlorobenzyl)(2-ethoxybenzyl)amine hydrochloride involves the reaction between 2-chlorobenzylamine and 2-ethoxybenzyl chloride in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-(2-ethoxyphenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO.ClH/c1-2-19-16-10-6-4-8-14(16)12-18-11-13-7-3-5-9-15(13)17;/h3-10,18H,2,11-12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTRXJVPSJSGEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNCC2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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